N-[2-(Ethenyloxy)ethyl]-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of an ethenyloxy group attached to an ethyl chain, which is further connected to an ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 2-(Ethenyloxy)ethylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N’-(2-hydroxyethyl)ethanediamide
- N-(4-methylphenyl)-N’-(2-methoxyethyl)ethanediamide
- N-(4-methylphenyl)-N’-(2-chloroethyl)ethanediamide
Uniqueness
N-[2-(Ethenyloxy)ethyl]-N’-(4-methylphenyl)ethanediamide is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities.
Properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-9-8-14-12(16)13(17)15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSIZIJTLPEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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